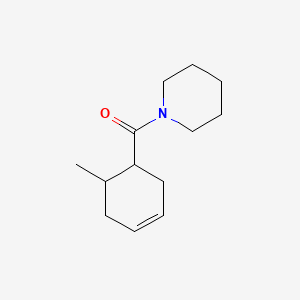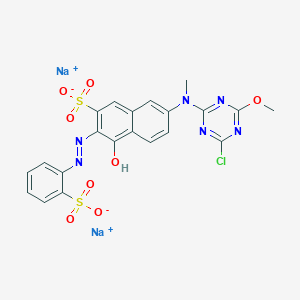![molecular formula C11H14O2 B14454621 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 73843-26-2](/img/structure/B14454621.png)
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethynyl-8-methyl-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C10H14O2 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the dichlorovinylation of an enolate. The process begins with the preparation of lithium diisopropylamide in an anhydrous tetrahydrofuran solution, followed by the addition of 3-ethoxy-6-methyl-2-cyclohexen-1-one. The reaction is carried out at low temperatures, typically around -78°C, to ensure the stability of the intermediates. The final step involves the addition of trichloroethylene, which leads to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism of action of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Ethynyl-1,4-dioxaspiro[4.5]decane
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester
Uniqueness
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its ethynyl and methyl substituents, which confer specific chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
73843-26-2 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C11H14O2/c1-3-10(2)4-6-11(7-5-10)12-8-9-13-11/h1,4,6H,5,7-9H2,2H3 |
InChI-Schlüssel |
DMQIRQOKOMWGRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(C=C1)OCCO2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
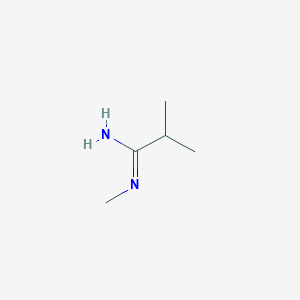
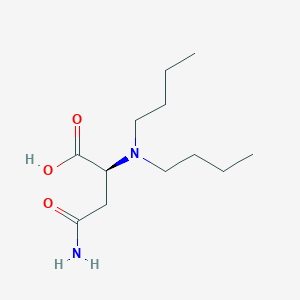

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)



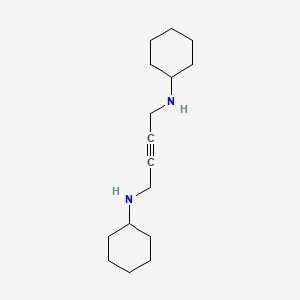
![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)

